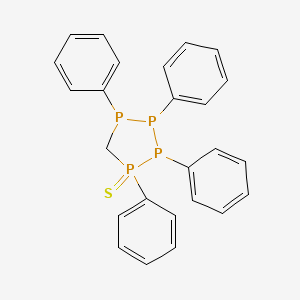![molecular formula C10H16S5 B14510005 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane CAS No. 62875-19-8](/img/structure/B14510005.png)
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[414725]tridecane is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and spiro configurations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to form the final product. Common reagents used in the synthesis include sulfur-containing compounds and catalysts that facilitate the formation of spiro structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane exerts its effects involves interactions with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The spiro structure may also play a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyltridecane: A similar compound with a different arrangement of carbon and hydrogen atoms.
4,11-Dimethyl-tetradecane: Another related compound with a similar molecular formula but different structural features.
Uniqueness
4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4147
Eigenschaften
CAS-Nummer |
62875-19-8 |
|---|---|
Molekularformel |
C10H16S5 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
4,11-dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane |
InChI |
InChI=1S/C10H16S5/c1-7-9(3-5-11-7)13-10(15-14-9)4-6-12-8(10)2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RYBDZOBDWDKTMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCS1)SC3(CCSC3C)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

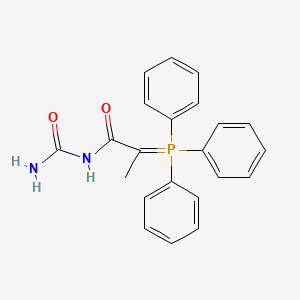
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
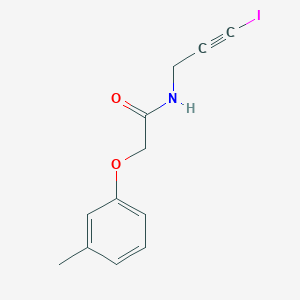
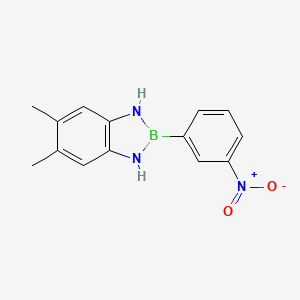
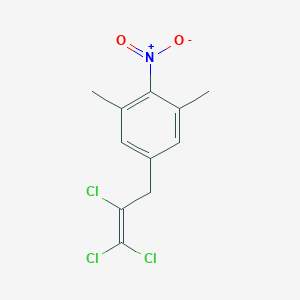

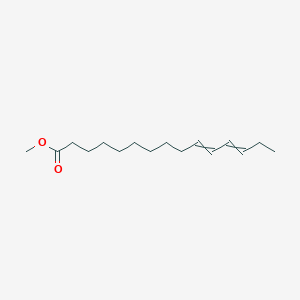
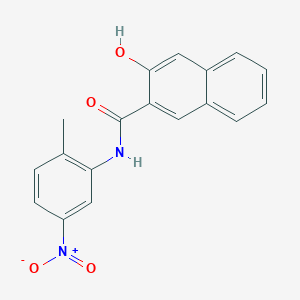
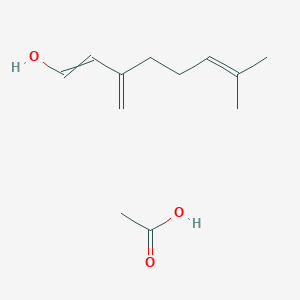
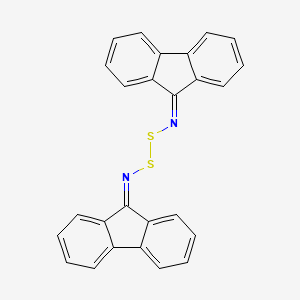
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)
